molecular formula C21H18BrN5O4 B10915522 4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10915522
M. Wt: 484.3 g/mol
InChI Key: AMDKFERXSMKWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, methoxyphenyl, nitropyrazolyl, and phenyl methyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step organic reactionsThe final step often involves the formation of the phenyl methyl ether linkage under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the nitro group may produce an aminopyrazole derivative .

Scientific Research Applications

4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is unique due to its combination of bromine, methoxyphenyl, nitropyrazolyl, and phenyl methyl ether groups, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C21H18BrN5O4

Molecular Weight

484.3 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C21H18BrN5O4/c1-30-16-7-3-14(4-8-16)20-19(22)21(15-5-9-17(31-2)10-6-15)26(24-20)13-25-12-11-18(23-25)27(28)29/h3-12H,13H2,1-2H3

InChI Key

AMDKFERXSMKWJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=C(C=C4)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.